3-Propylhept-2-enal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

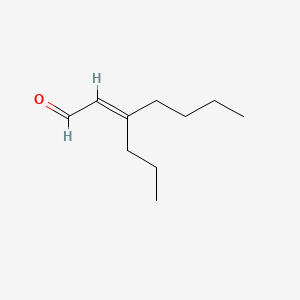

Structure

3D Structure

Properties

CAS No. |

84712-89-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(E)-3-propylhept-2-enal |

InChI |

InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3/b10-8+ |

InChI Key |

OCXBCRILLZNZPA-CSKARUKUSA-N |

Isomeric SMILES |

CCCC/C(=C/C=O)/CCC |

Canonical SMILES |

CCCCC(=CC=O)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Propylhept-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the unsaturated aldehyde, 3-Propylhept-2-enal. Due to a lack of extensive experimental data for this specific isomer, this document leverages data from closely related isomers and established analytical methodologies to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing essential data for handling, characterization, and further investigation of this compound. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key physicochemical determinations are provided.

Introduction

This compound is an organic compound belonging to the class of α,β-unsaturated aldehydes. Its structure, characterized by a ten-carbon backbone with a conjugated aldehyde functional group, suggests potential for diverse chemical reactivity and biological activity. Such compounds are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for predicting its behavior in chemical and biological systems.

This guide summarizes the available and estimated physicochemical data for this compound and provides standardized experimental protocols for their empirical determination.

Physicochemical Properties

| Property | Value / Information | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 84712-89-0 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Boiling Point | Estimated: 224.3 °C at 760 mmHg | [3] |

| Density | Estimated: 0.836 g/cm³ | [3] |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents. | N/A |

| XLogP3-AA | 3.7 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Rotatable Bond Count | 6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

*Data for the isomer (E)-2-Propylhept-2-enal. This should be considered an approximation for this compound.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant. The following micro-scale method is suitable for determining the boiling point of small quantities of this compound.

Methodology:

-

Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the sample in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate).

-

Observation: Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Record: Note the temperature and the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry vial or a small graduated cylinder on an analytical balance.

-

Volume Measurement: Add a known volume of this compound (e.g., 1.00 mL) to the container using a calibrated pipette.

-

Mass of Container and Liquid: Reweigh the container with the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of container and liquid minus the mass of the empty container) by its volume.

-

Temperature: Record the temperature at which the measurement is made, as density is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the polarity and potential applications of a compound.

Methodology:

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents, such as water, ethanol, diethyl ether, and toluene.

-

Sample Addition: Add a small amount of this compound (approximately 10-20 mg or 1-2 drops) to each test tube.

-

Observation: Vigorously shake each test tube and observe whether the compound dissolves completely, is partially soluble, or is insoluble.

-

Classification: Based on its behavior in these solvents, the compound's general solubility profile can be established. Given its structure, this compound is expected to be sparingly soluble in water but readily soluble in less polar organic solvents.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Expected ¹H NMR Features:

-

An aldehydic proton signal (CHO) in the downfield region (δ 9-10 ppm).

-

Vinylic proton signals (C=CH) in the region of δ 5.5-7.5 ppm.

-

Aliphatic proton signals from the propyl and heptyl chains in the upfield region (δ 0.8-2.5 ppm).

Expected ¹³C NMR Features:

-

A carbonyl carbon signal (C=O) in the highly downfield region (δ 190-200 ppm).

-

Olefinic carbon signals (C=C) in the region of δ 100-160 ppm.

-

Aliphatic carbon signals in the upfield region (δ 10-40 ppm).

Methodology:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

A strong C=O stretching vibration for the aldehyde at approximately 1680-1705 cm⁻¹.

-

A C=C stretching vibration for the alkene at approximately 1620-1680 cm⁻¹.

-

C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Methodology:

-

Sample Preparation: A neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 154.25).

-

Characteristic fragmentation patterns resulting from the loss of alkyl chains and other neutral fragments.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis.

-

Ionization: Ionize the sample using a suitable method, such as electron impact (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

-

Detection and Analysis: Detect the ions and generate a mass spectrum to determine the molecular weight and fragmentation pattern.

Logical Workflow Visualization

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel liquid compound like this compound.

Conclusion

While specific experimental data for this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. By utilizing data from a closely related isomer and outlining detailed experimental protocols, researchers are equipped with the necessary information to handle, analyze, and further investigate this compound. The provided workflow for characterization serves as a logical guide for systematic analysis. Further empirical studies are warranted to fully elucidate the precise physicochemical properties of this compound and to explore its potential applications in various scientific and industrial domains.

References

The Elusive Presence of 3-Propylhept-2-enal in the Plant Kingdom: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the natural occurrence of the chemical compound 3-Propylhept-2-enal in plant species. Following a comprehensive review of available scientific literature and chemical databases, this document outlines the challenges in identifying this specific molecule as a naturally occurring phytocompound.

Natural Occurrence of this compound in Plants

Despite extensive searches of chemical and biological databases, there is currently no scientific evidence to confirm the natural occurrence of this compound in any plant species. Scientific literature detailing the volatile organic compounds (VOCs) of various plants, including those from families known for a rich diversity of secondary metabolites, does not list this compound as a constituent. While patents in the fields of fragrance and chemical manufacturing mention this compound, these references pertain to its synthetic production and application, not its isolation from natural plant sources.

Due to the absence of confirmed natural sources, it is not possible to provide quantitative data on the presence of this compound in plants.

Methodologies for Identification and Quantification

As there are no documented instances of this compound being isolated from plants, there are no established and validated experimental protocols for its specific extraction, identification, and quantification from a plant matrix.

However, a general workflow for the analysis of volatile aldehydes in plant material would typically involve the following steps. This theoretical workflow is provided for illustrative purposes, should this compound be discovered in a natural source in the future.

Biosynthesis and Signaling Pathways

Given the lack of evidence for its natural occurrence, no biosynthetic or signaling pathways involving this compound have been elucidated in plants. Research into the biosynthesis of plant volatiles is an active area, but pathways are typically characterized for compounds that have been identified as natural products.

The logical relationship for initiating research into a plant-derived compound is illustrated below. The initial discovery of the compound in a plant is a prerequisite for further investigation into its biosynthesis and physiological role.

"3-Propylhept-2-enal" CAS number and molecular formula

This technical guide provides a comprehensive overview of 3-Propylhept-2-enal, including its chemical identity, physicochemical properties, and relevant information for its application in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an α,β-unsaturated aldehyde. The location of the propyl group at the third carbon atom distinguishes it from its isomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 84712-89-0[1] |

| Molecular Formula | C10H18O[1] |

| Molecular Weight | 154.25 g/mol |

| Canonical SMILES | CCCCC(=CC=O)CCC[1] |

| InChI | InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3[1] |

Table 2: Physicochemical Properties of this compound and its Isomers

| Property | This compound | (E)-2-Propylhept-2-enal | (Z)-2-Propylhept-2-enal |

| CAS Number | 84712-89-0[1] | 64935-37-1[2][3] | 34880-43-8 |

| Molecular Formula | C10H18O[1] | C10H18O[2][3] | C10H18O |

| Molecular Weight | 154.25 | 154.25[2][3] | 154.25 |

| Boiling Point | Not available | 224.3 °C at 760 mmHg[3] | Not available |

| Density | Not available | 0.836 g/cm³[3] | Not available |

| Refractive Index | Not available | 1.438[3] | Not available |

Synthesis and Experimental Protocols

The primary method for synthesizing α,β-unsaturated aldehydes like this compound is through an aldol condensation reaction.[4][5] This reaction involves the base- or acid-catalyzed reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which then dehydrates to yield the α,β-unsaturated product.

General Experimental Protocol for Aldol Condensation

Materials:

-

Pentanal

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or another suitable solvent

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Pentanal is slowly added to the cooled basic solution with vigorous stirring.

-

The reaction mixture is allowed to stir at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the solution is neutral.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography to yield the pure α,β-unsaturated aldehyde.

Spectroscopic Data

Specific spectroscopic data (NMR, MS) for this compound is not currently available in public databases. However, data for the closely related isomer, (Z)-2-propylhept-2-enal, can be used as a reference for spectral interpretation.

Reference Data for (Z)-2-propylhept-2-enal (CAS: 34880-43-8):

-

¹³C NMR: Spectroscopic data is available and can be accessed through chemical databases.[6]

-

IR Spectra: FTIR data is available for this isomer.[6]

Biological Activity and Relevance in Drug Development

α,β-Unsaturated aldehydes are a class of reactive molecules known for their biological activity. Their reactivity stems from the electrophilic nature of the β-carbon, which makes them susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.

This reactivity is the basis for both their potential therapeutic effects and their toxicity. In the context of drug development, α,β-unsaturated aldehydes have been investigated for various applications due to their ability to modulate cellular signaling pathways.

General Mechanism of Action

The primary mechanism of biological activity for α,β-unsaturated aldehydes is their ability to act as Michael acceptors. They can form covalent adducts with nucleophilic residues in proteins, particularly cysteine and histidine, thereby altering protein function.

Below is a diagram illustrating the general mechanism of Michael addition to an α,β-unsaturated aldehyde.

Caption: General mechanism of Michael addition to an α,β-unsaturated aldehyde.

Experimental Workflow for Assessing Biological Activity

A general workflow for evaluating the biological activity of a compound like this compound in a drug discovery context is outlined below.

Caption: A generalized workflow for the evaluation of biological activity.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the chemical properties, synthesis, biological activity, and toxicology of 3-propylhept-2-enal and related α,β-unsaturated aldehydes. The information is compiled from various scientific sources to support research and development in the fields of chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol , is an α,β-unsaturated aldehyde.[1] Its structure features a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement makes the molecule susceptible to nucleophilic attack at the β-carbon through a Michael addition reaction.

A summary of the key chemical and physical properties of this compound and its related isomer, (E)-2-propylhept-2-enal, is presented in Table 1. The data is a combination of computed and, where available, experimentally determined values.

| Property | This compound | (E)-2-Propylhept-2-enal |

| CAS Number | 84712-89-0[1] | 64935-37-1[2] |

| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O[2] |

| Molecular Weight | 154.24932 g/mol [1] | 154.24932 g/mol [2] |

| Boiling Point | Not available | 224.3°C at 760 mmHg[2] |

| Flash Point | Not available | 66.8°C[2] |

| Density | Not available | 0.836 g/cm³[2] |

| Refractive Index | Not available | 1.438[2] |

| LogP | Not available | 3.72[2] |

Synthesis of this compound

The primary method for the synthesis of this compound and related α,β-unsaturated aldehydes is the aldol condensation of the corresponding parent aldehydes.[3] In the case of this compound, the starting material would be pentanal. The reaction proceeds via a base-catalyzed self-condensation, followed by dehydration to yield the final product.

Experimental Protocol: Aldol Condensation for the Synthesis of 2-Alkyl-2-alkenals

The following is a general procedure adapted from the synthesis of similar 2-alkyl-2-alkenals, which can be applied for the synthesis of this compound from pentanal.[3]

Materials:

-

Pentanal

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 15 M)[4]

-

Ethanol (95%)[4]

-

Ice water[4]

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine solution

Procedure:

-

Combine pentanal with 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous sodium hydroxide solution to the stirred mixture.

-

Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Synthesis Workflow

Caption: Aldol condensation workflow for the synthesis of this compound.

Biological Activity and Toxicology

As an α,β-unsaturated aldehyde, this compound is expected to exhibit biological activity and potential toxicity primarily through its reactivity as a Michael acceptor. This class of compounds is known to interact with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione.

While specific studies on the biological activity of this compound are limited, the related compound 2-propylhept-2-enal has been identified in the plant Plectranthus glabratus, suggesting it may have natural biological functions.[5]

The general mechanism of action for the toxicity of α,β-unsaturated aldehydes involves their ability to act as direct-acting alkylating agents. This reactivity can lead to the depletion of cellular glutathione and the modification of proteins and DNA, resulting in a variety of adverse health effects.

Signaling Pathway Implication

The interaction of α,β-unsaturated aldehydes with cellular components can trigger various signaling pathways related to oxidative stress and cellular damage. A simplified representation of this interaction is depicted below.

Caption: General mechanism of α,β-unsaturated aldehyde-induced cellular stress.

Spectroscopic Data

¹H NMR:

-

An aldehydic proton signal (CHO) in the region of 9-10 ppm.

-

Vinylic proton signals (C=CH) in the region of 5.5-7.0 ppm.

-

Signals for the propyl and heptyl alkyl chains in the upfield region (0.8-2.5 ppm).

¹³C NMR:

-

A carbonyl carbon signal (C=O) in the region of 190-200 ppm.

-

Signals for the double bond carbons (C=C) in the region of 120-160 ppm.

-

Alkyl carbon signals in the upfield region.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 154).

-

Characteristic fragmentation patterns for aldehydes and aliphatic chains would be observed.

Conclusion

This compound is a representative member of the α,β-unsaturated aldehyde class of compounds. Its synthesis can be achieved through the aldol condensation of pentanal. The biological activity and toxicity of this compound are likely dictated by its reactivity as a Michael acceptor, leading to interactions with cellular nucleophiles and the induction of oxidative stress. Further research is needed to fully elucidate the specific biological targets, signaling pathways, and toxicological profile of this compound. The information presented in this guide provides a foundation for researchers and drug development professionals working with this and related aldehydes.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and sensorial properties of 2-alkylalk-2-enals and 3-(acetylthio)-2-alkyl alkanals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Propylhept-2-enal | C10H18O | CID 118745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 3-Propylhept-2-enal

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Propylhept-2-enal. These predictions are based on established chemical shift ranges for α,β-unsaturated aldehydes and typical fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | 9.4 - 9.5 | Doublet | ~8 |

| H-2 | 6.0 - 6.2 | Doublet | ~8 |

| H-4 (Methylene) | 2.1 - 2.3 | Triplet | ~7 |

| H-5, H-6 (Methylenes) | 1.3 - 1.6 | Multiplet | |

| H-7 (Methyl) | 0.9 - 1.0 | Triplet | ~7 |

| Propyl H-1' (Methylene) | 2.0 - 2.2 | Triplet | ~7 |

| Propyl H-2' (Methylene) | 1.4 - 1.6 | Sextet | ~7 |

| Propyl H-3' (Methyl) | 0.9 - 1.0 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | 190 - 195 |

| C-2 | 125 - 130 |

| C-3 | 160 - 165 |

| C-4 | 30 - 35 |

| C-5 | 28 - 32 |

| C-6 | 22 - 25 |

| C-7 | 13 - 15 |

| Propyl C-1' | 33 - 38 |

| Propyl C-2' | 20 - 23 |

| Propyl C-3' | 13 - 15 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1685 - 1710 | Strong |

| C=C Stretch (Alkene) | 1620 - 1640 | Medium |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium, often two bands |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Alkyl) | 1375 - 1465 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 154 | Molecular Ion [M]⁺ |

| 125 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 111 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 83 | [M - C₅H₁₁]⁺ (Loss of pentyl group) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data outlined above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Dissolve approximately 5-10 mg of the purified liquid sample (this compound) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the height of the liquid in the NMR tube is sufficient to cover the detection coils of the spectrometer.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

2.2. Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]

2.2.2. Data Acquisition

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric and instrumental interferences.

-

Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

2.3.1. Sample Introduction

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

Ensure the sample is pure to avoid a complex mixture of ions in the mass spectrum.

2.3.2. Ionization and Analysis

-

Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[2][3]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to the Isomeric Forms of 3-Propylhept-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E/Z isomeric forms of 3-Propylhept-2-enal, a C10 α,β-unsaturated aldehyde. This document details plausible synthetic routes for the stereoselective synthesis of the (E)- and (Z)-isomers, their characterization by standard analytical techniques, and predicted spectroscopic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel unsaturated aldehydes for potential applications in drug discovery and development.

Introduction

α,β-Unsaturated aldehydes are a class of reactive organic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The geometry of the carbon-carbon double bond in these molecules, designated as E (entgegen) or Z (zusammen), can have a profound impact on their chemical reactivity and biological properties. This compound is a ten-carbon α,β-unsaturated aldehyde for which a detailed characterization of its distinct E and Z isomers is crucial for any systematic investigation of its potential. This guide outlines the stereoselective synthesis and analytical characterization of these isomers.

Stereoselective Synthesis of (E)- and (Z)-3-Propylhept-2-enal

The synthesis of α,β-unsaturated aldehydes can be achieved through several established methodologies. For the stereoselective preparation of the E and Z isomers of this compound, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are particularly well-suited.[1][2] An alternative approach is the Aldol condensation, although it typically offers less stereocontrol for the desired product.[3]

Proposed Synthetic Pathways

A plausible synthetic approach for both isomers starts from pentanal. The general schemes are depicted below.

Caption: Proposed synthetic pathways for (E)- and (Z)-3-Propylhept-2-enal.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the E and Z isomers of this compound. These are generalized procedures and may require optimization.

2.2.1. Synthesis of (E)-3-Propylhept-2-enal via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[2][4]

-

Materials: Pentanal, triethyl phosphonoacetate, sodium hydride (NaH), dry tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of NaH (1.1 eq) in dry THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution back to 0 °C and add pentanal (1.0 eq) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The resulting crude ethyl ester is then reduced to the corresponding alcohol and subsequently oxidized to the aldehyde to yield predominantly (E)-3-Propylhept-2-enal.

-

Purify the final product by column chromatography on silica gel.

-

2.2.2. Synthesis of (Z)-3-Propylhept-2-enal via Wittig Reaction

The use of non-stabilized ylides in aprotic solvents under salt-free conditions in the Wittig reaction typically favors the (Z)-alkene.[1]

-

Materials: Pentanal, (formylmethylene)triphenylphosphorane, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of (formylmethylene)triphenylphosphorane (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-BuLi (1.0 eq) dropwise.

-

Stir the resulting deep red solution at -78 °C for 30 minutes.

-

Add a solution of pentanal (1.0 eq) in dry THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield predominantly (Z)-3-Propylhept-2-enal.

-

Analytical Characterization

The E and Z isomers of this compound can be distinguished and characterized by a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the isomers. The two isomers are expected to have slightly different retention times on a standard non-polar GC column. The mass spectra are predicted to show characteristic fragmentation patterns for α,β-unsaturated aldehydes.[5][6][7][8]

Predicted GC-MS Data

| Parameter | (E)-3-Propylhept-2-enal | (Z)-3-Propylhept-2-enal |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol |

| Predicted Retention Time | t₁ | t₂ (t₁ ≠ t₂) |

| Key MS Fragments (m/z) | 154 (M+), 125, 111, 97, 83, 69, 55, 41 | 154 (M+), 125, 111, 97, 83, 69, 55, 41 |

Note: The fragmentation pattern is expected to be very similar for both isomers under electron ionization.

Caption: General workflow for the GC-MS analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation and differentiation of the E and Z isomers. The key distinguishing features are the chemical shifts of the vinylic proton and the aldehydic proton, as well as the coupling constant between the vinylic protons.[9][10][11][12][13][14][15][16]

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) for (E)-Isomer | Predicted δ (ppm) for (Z)-Isomer | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic-H | ~9.4-9.6 | ~10.0-10.2 | d | J ≈ 8 Hz |

| Vinylic-H | ~6.0-6.2 | ~5.8-6.0 | dt | J ≈ 15 Hz (E), J ≈ 10 Hz (Z) |

| Allylic-CH₂ | ~2.1-2.3 | ~2.4-2.6 | m | |

| Other Alkyl-H | ~0.8-1.6 | ~0.8-1.6 | m |

The trans relationship of the aldehyde and the vinylic proton in the (E)-isomer results in a larger coupling constant compared to the cis relationship in the (Z)-isomer.

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) for (E)-Isomer | Predicted δ (ppm) for (Z)-Isomer |

| C=O | ~194-196 | ~193-195 |

| Cα | ~135-137 | ~134-136 |

| Cβ | ~155-157 | ~153-155 |

| Allylic-C | ~34-36 | ~28-30 |

| Other Alkyl-C | ~13-32 | ~13-32 |

The chemical shift of the allylic carbon is particularly sensitive to the stereochemistry of the double bond.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of the E and Z isomers of this compound. As α,β-unsaturated aldehydes are known to be reactive Michael acceptors, it is plausible that these isomers could interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating cellular signaling pathways. Further research is required to investigate these potential biological effects.

Conclusion

This technical guide provides a foundational framework for the stereoselective synthesis and detailed analytical characterization of the E and Z isomers of this compound. The proposed synthetic routes, based on the Horner-Wadsworth-Emmons and Wittig reactions, offer viable pathways to access these isomers with good stereocontrol. The predicted spectroscopic data provides a basis for their identification and differentiation. Further research into the biological activities of these distinct isomers is warranted to explore their potential in drug discovery and development.

References

- 1. Home [chemicals.thermofisher.kr]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GCMS Section 6.11.4 [people.whitman.edu]

- 9. docbrown.info [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How can the E and Z isomers be distinguished from NMR? - ECHEMI [echemi.com]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. In the 'H NMR, vinylic protons that are cis to one | Chegg.com [chegg.com]

An In-depth Technical Guide on the Putative Biosynthesis of 3-Propylhept-2-enal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 3-Propylhept-2-enal has not been empirically elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of branched-chain fatty acid synthesis and the formation of unsaturated aldehydes in biological systems.

Introduction

This compound is an α,β-unsaturated aldehyde with a branched alkyl chain. While its natural occurrence is not widely documented, its structural features suggest a biosynthetic origin rooted in fatty acid metabolism, likely involving intermediates from amino acid catabolism. This guide proposes a plausible biosynthetic pathway for this compound, drawing parallels with known metabolic routes for similar volatile organic compounds.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is hypothesized to initiate from the catabolism of the branched-chain amino acid L-isoleucine. This pathway likely involves the formation of a branched-chain fatty acid, followed by desaturation and subsequent cleavage to yield the final C10 aldehyde.

Step 1: Formation of the Branched-Chain Fatty Acid Precursor

The initial steps mirror the catabolism of L-isoleucine, which provides the starter unit for the synthesis of a branched-chain fatty acid.

-

Transamination of L-isoleucine: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2][3][4][5]

-

Fatty Acid Synthesis: 2-methylbutanoyl-CoA serves as a primer for fatty acid synthase (FAS). Through successive condensations with malonyl-CoA, the carbon chain is elongated. To achieve the C10 backbone of this compound, three cycles of fatty acid synthesis would be required, leading to the formation of 5-methylnonanoyl-ACP (Acyl Carrier Protein).

-

Thioesterase Activity: A thioesterase would then hydrolyze 5-methylnonanoyl-ACP to release 5-methylnonanoic acid.

Step 2: Desaturation and Oxidative Cleavage

This phase of the proposed pathway is analogous to the well-established lipoxygenase (LOX) pathway responsible for the formation of green leaf volatiles (GLVs).[6][7][8][9][10][11]

-

Activation: 5-methylnonanoic acid is activated to its coenzyme A thioester, 5-methylnonanoyl-CoA.

-

Desaturation: A fatty acid desaturase introduces a double bond into the acyl chain. For the formation of a 2-enal, desaturation would likely occur at the α,β-position, although other positions followed by isomerization are possible.

-

Lipoxygenase (LOX) Action: A lipoxygenase enzyme catalyzes the dioxygenation of the unsaturated fatty acid, forming a hydroperoxy derivative.[6][7][9][10][11]

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide is cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This cleavage results in the formation of an aldehyde and an oxo-acid.[6][7][8][9] The specific cleavage of a C10 hydroperoxide at the appropriate position would yield this compound.

Data Presentation

As the biosynthesis of this compound is putative, no quantitative data from experimental studies are available. The following table is a template that could be used to summarize key enzymatic parameters if this pathway were to be experimentally validated.

| Enzyme Category | Proposed Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) |

| Amino Acid Catabolism | Branched-chain amino acid aminotransferase (BCAT) | L-isoleucine, α-ketoglutarate | (S)-3-methyl-2-oxopentanoate, L-glutamate | Data not available | Data not available | Data not available | Data not available |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | (S)-3-methyl-2-oxopentanoate, CoA, NAD+ | 2-methylbutanoyl-CoA, CO2, NADH | Data not available | Data not available | Data not available | Data not available | |

| Fatty Acid Metabolism | Fatty Acid Synthase (FAS) | 2-methylbutanoyl-CoA, Malonyl-CoA, NADPH | 5-methylnonanoyl-ACP | Data not available | Data not available | Data not available | Data not available |

| Thioesterase | 5-methylnonanoyl-ACP | 5-methylnonanoic acid | Data not available | Data not available | Data not available | Data not available | |

| Fatty Acid Desaturase | 5-methylnonanoyl-CoA | Unsaturated 5-methylnonenoyl-CoA | Data not available | Data not available | Data not available | Data not available | |

| Oxidative Cleavage | Lipoxygenase (LOX) | Unsaturated 5-methylnonenoic acid | Hydroperoxy-5-methylnonenoic acid | Data not available | Data not available | Data not available | Data not available |

| Hydroperoxide Lyase (HPL) | Hydroperoxy-5-methylnonenoic acid | This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as the one proposed for this compound would require a multi-faceted experimental approach.

Identification of Precursors using Isotopic Labeling

-

Objective: To identify the primary metabolic precursors of this compound.

-

Methodology:

-

Administer stable isotope-labeled precursors (e.g., ¹³C-labeled L-isoleucine, ¹³C-labeled acetate) to a candidate organism known or suspected to produce the compound.

-

Extract volatile organic compounds from the organism at various time points.

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the incorporation of the isotopic label into this compound.

-

The pattern of label incorporation provides insights into the carbon skeleton's origin.

-

In Vitro Enzyme Assays

-

Objective: To identify and characterize the enzymes involved in the proposed pathway.

-

Methodology:

-

Prepare crude protein extracts or purified enzyme fractions from the candidate organism.

-

Incubate the protein preparations with hypothesized substrates (e.g., 5-methylnonanoic acid for desaturase and LOX activity, or its hydroperoxide for HPL activity).

-

Monitor the formation of the expected products over time using techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS.

-

Once activity is detected, proceed with enzyme purification and characterization to determine kinetic parameters.

-

Genetic Approaches

-

Objective: To identify the genes encoding the biosynthetic enzymes.

-

Methodology:

-

Transcriptome Analysis: Compare the transcriptomes of the organism under conditions of high and low this compound production to identify candidate genes that are co-regulated.

-

Gene Silencing/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence or knock out candidate genes. A reduction or elimination of this compound production would confirm the gene's involvement.

-

Heterologous Expression: Express candidate genes in a host organism that does not naturally produce the compound (e.g., E. coli or yeast) and provide the necessary precursors to confirm enzyme function.

-

Visualizations

Caption: Putative biosynthetic pathway of this compound.

Caption: General experimental workflow for biosynthetic pathway elucidation.

References

- 1. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]

- 2. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of fatty acid derived aldehydes is induced upon mechanical wounding and its products show fungicidal activities in cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gsartor.org [gsartor.org]

- 11. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of 3-Propylhept-2-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 3-Propylhept-2-enal, a volatile unsaturated aldehyde. While specific quantitative data for this compound is not extensively available in the literature, this document outlines robust analytical approaches based on established methods for similar aldehydes. The protocols detailed below can be adapted and validated for the specific analysis of this compound in various matrices.

Introduction

This compound is an α,β-unsaturated aldehyde that may be of interest in various fields, including food science, environmental analysis, and toxicology, due to its potential impact as a flavor compound or a marker of oxidative stress. Accurate and sensitive detection methods are crucial for understanding its formation, and concentration, and for assessing its potential effects. The most common and effective analytical techniques for aldehydes involve chromatographic separation coupled with mass spectrometry or ultraviolet-visible spectroscopy, often requiring a derivatization step to enhance analyte stability and detectability.

The primary methods covered in these notes are:

-

Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Quantitative Data Summary

Quantitative performance data for the direct analysis of this compound is limited. However, the following table summarizes typical performance characteristics for the analysis of other volatile aldehydes using the methodologies described. These values can serve as a benchmark for method development and validation for this compound.

| Analytical Method | Analyte Examples | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Matrix |

| HS-SPME-GC-MS with PFBHA Derivatization | Formaldehyde, Acetaldehyde | 5.74 - 175.03 ng/g[1] | 10x S/N ratio[1] | 0.949 - 0.9993[1] | Food Matrices[1] |

| 2-Nonenal | 22 pg (on gauze)[2] | - | 0.991 (1-50 ng)[2] | Body Odor[2] | |

| Alkenals, Alkadienals | 0.026 - 0.044 µg/L[3] | - | - | Algae Cultures[3] | |

| HPLC-UV with DNPH Derivatization | Formaldehyde, Hexanal | 0.75 - 2.19 nmol/g[4] | - | Linear (1.3-12.5 nmol/mL)[4] | Fish Meat[4] |

| Propanal, Octanal, etc. | 0.02 - 0.15 µg/mL[5] | - | > 0.9801 (0.1-0.5 µg/mL)[5] | Wastewater[5] | |

| Aliphatic & β-hydroxyaldehydes | 4.3 - 21.0 µg/L[6] | - | - | - |

Note: The presented data is for aldehydes structurally related to this compound and should be used as a guideline. Method validation with this compound standards is essential to determine the precise performance characteristics for this specific analyte.

Experimental Protocols

Protocol 1: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Derivatization

This method is suitable for the analysis of volatile aldehydes in liquid and solid matrices, such as food, beverages, and biological fluids. On-fiber derivatization with PFBHA enhances the thermal stability and chromatographic performance of the aldehyde.[7]

Materials and Reagents:

-

This compound standard

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal standard (e.g., deuterated aldehyde)

-

Methanol, HPLC grade

-

Sodium chloride (NaCl)

-

Deionized water

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

20 mL headspace vials with screw caps and septa

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

SPME autosampler

-

Capillary GC column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df)

Procedure:

-

Sample Preparation:

-

For liquid samples: Place 5 mL of the sample into a 20 mL headspace vial.

-

For solid samples: Weigh 1 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

-

Add NaCl to saturate the aqueous phase (approximately 1.5 g).

-

Spike with an appropriate amount of internal standard.

-

-

Derivatization and Extraction:

-

Prepare a PFBHA solution (e.g., 10 mg/mL in methanol).

-

Expose the SPME fiber to the headspace of the PFBHA solution for 5-10 minutes to load the derivatizing agent.

-

Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

-

Incubate the vial at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 30-45 minutes) with agitation to allow for simultaneous extraction and derivatization of this compound.

-

-

GC-MS Analysis:

-

After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption (e.g., at 250°C for 2-5 minutes).

-

Set the GC oven temperature program to achieve optimal separation of the derivatized aldehyde. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

The mass spectrometer can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI mode often provides higher selectivity and sensitivity for PFBHA derivatives.[8]

-

Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.

-

Workflow Diagram:

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

Protocol 2: Analysis of this compound by HPLC-UV Following Derivatization

This protocol is based on the widely used EPA method for aldehyde analysis and is suitable for air, water, and other liquid samples.[9][10] Derivatization with DNPH converts the aldehyde into a stable hydrazone derivative that can be readily detected by UV spectroscopy.

Materials and Reagents:

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH), recrystallized

-

Acetonitrile, HPLC grade

-

Perchloric acid or Hydrochloric acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of DNPH Reagent:

-

Prepare a saturated solution of DNPH in acetonitrile.

-

Acidify the solution with a small amount of concentrated perchloric or hydrochloric acid.

-

-

Sample Collection and Derivatization:

-

For liquid samples (e.g., water): Mix a known volume of the sample with an equal volume of the DNPH reagent. Allow the reaction to proceed at room temperature for at least 1 hour.

-

For air samples: Draw a known volume of air through an SPE cartridge coated with the acidified DNPH reagent.[10]

-

-

Sample Extraction and Concentration:

-

If derivatization was performed in a liquid sample, the resulting DNPH-hydrazones can be extracted and concentrated using a C18 SPE cartridge.

-

Wash the cartridge with a small amount of water, then elute the derivatives with acetonitrile.

-

For air sampling cartridges, elute the trapped derivatives directly with acetonitrile.[10]

-

Adjust the final volume of the eluate with acetonitrile.

-

-

HPLC-UV Analysis:

-

Inject an aliquot of the final extract into the HPLC system.

-

Perform a gradient elution using a mobile phase of acetonitrile and water. A typical gradient might be: 60% acetonitrile, ramp to 100% acetonitrile over 20 minutes.

-

Set the UV detector to a wavelength of 360 nm for the detection of the DNPH-hydrazone derivatives.[10]

-

Identify and quantify the this compound-DNPH derivative based on its retention time and peak area relative to a calibration curve prepared from the this compound standard.

-

Workflow Diagram:

Caption: Workflow for this compound analysis by HPLC-UV with DNPH derivatization.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical challenge and the proposed solutions.

Caption: Logical approach to the analysis of this compound.

References

- 1. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.ufba.br [repositorio.ufba.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. formacare.eu [formacare.eu]

- 10. auroraprosci.com [auroraprosci.com]

Application Notes & Protocols for the GC-MS Analysis of 3-Propylhept-2-enal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-Propylhept-2-enal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 84712-89-0) is a volatile organic compound with the molecular formula C10H18O.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices.

Overview of Analytical Approaches

The analysis of volatile aldehydes like this compound by GC-MS can be approached in two primary ways, depending on the sample matrix and the required sensitivity:

-

Direct Headspace Analysis: This technique is suitable for the analysis of volatile compounds in liquid or solid samples. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS.[2][3] This method is advantageous as it minimizes matrix effects and requires minimal sample preparation.[3][4]

-

Derivatization followed by Liquid Injection: To improve chromatographic properties and detection sensitivity, aldehydes can be chemically derivatized.[5][6] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are highly responsive to electron capture detection and provide characteristic mass spectra.[7][8]

The choice between these methods will depend on the specific application, the concentration of the analyte, and the complexity of the sample matrix.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its isomer, which can be used as a reference for method development.

| Parameter | Value | Source |

| Compound Name | This compound | |

| CAS Number | 84712-89-0 | [1] |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Isomer for Reference | (E)-2-Propylhept-2-enal | |

| Retention Index (non-polar column) | ~1177 | [9][10] |

| Retention Index (polar column) | ~1503 | [9][10] |

Note: Retention indices are for the isomer (E)-2-Propylhept-2-enal and should be used as an estimation for method development for this compound. Actual retention times will vary depending on the specific GC column and analytical conditions.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns for α,β-unsaturated aldehydes. The major fragmentation pathways include α-cleavage and McLafferty rearrangement.[11][12]

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 154 | [M]+• | Molecular Ion |

| 125 | [M - CHO]+ | Loss of the formyl group (α-cleavage) |

| 111 | [M - C3H7]+ | Loss of a propyl radical |

| 97 | [M - C4H9]+ | Cleavage of the butyl group |

| 83 | Further fragmentation | |

| 69 | Further fragmentation | |

| 55 | Further fragmentation | |

| 41 | [C3H5]+ | Propyl fragment |

| 29 | [CHO]+ | Formyl cation (α-cleavage) |

Note: This is a predicted fragmentation pattern. Actual mass spectra should be confirmed with a certified reference standard.

Experimental Protocols

This protocol is suitable for the rapid screening of this compound in liquid or solid samples.

Sample Preparation:

-

Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a headspace vial (e.g., 20 mL).

-

If required, add an appropriate internal standard.

-

Immediately seal the vial with a PTFE-lined septum and aluminum cap.

GC-MS Parameters:

-

GC System: Agilent 7890B or equivalent

-

MS System: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

-

Headspace Autosampler:

-

Oven Temperature: 90°C

-

Loop Temperature: 100°C

-

Transfer Line Temperature: 110°C

-

Incubation Time: 15 minutes

-

Injection Volume: 1 mL

-

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 35-350

-

This protocol offers higher sensitivity and is suitable for trace-level analysis.

Derivatization Procedure:

-

Prepare a standard solution of this compound and a PFBHA solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate).

-

In a reaction vial, mix the sample or standard with the PFBHA solution.

-

Add a catalyst if necessary (e.g., a small amount of pyridine).

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to ensure complete reaction.

-

After cooling, the resulting PFBHA-oxime derivative can be extracted with a non-polar solvent (e.g., hexane) if necessary.

GC-MS Parameters:

-

GC System: Agilent 7890B or equivalent

-

MS System: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

GC Conditions:

-

Inlet Temperature: 270°C (splitless injection)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program:

-

Initial Temperature: 60°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 10 minutes at 280°C

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the PFBHA-oxime derivative.

-

Visualizations

Caption: General workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

- 1. Page loading... [guidechem.com]

- 2. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]

- 3. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-2-Propylhept-2-enal [webbook.nist.gov]

- 10. (E)-2-Propylhept-2-enal (CAS 64935-37-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. google.com [google.com]

- 12. GCMS Section 6.11.4 [people.whitman.edu]

Application Note: Laboratory-Scale Synthesis of 3-Propylhept-2-enal via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the laboratory synthesis of 3-Propylhept-2-enal, an α,β-unsaturated aldehyde, through the self-condensation of pentanal. This application note includes a summary of quantitative data, a step-by-step experimental procedure, safety precautions, and methods for characterization.

Data Presentation

The following table summarizes the key quantitative data for the reactant and the primary product.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Reactant | Pentanal | C₅H₁₀O | 86.13 | 102-103 | 0.810 |

| Product | This compound | C₁₀H₁₈O | 154.25 | ~209 (estimated) | ~0.85 (estimated) |

Signaling Pathway and Reaction Mechanism

The synthesis of this compound from pentanal proceeds via a base-catalyzed aldol condensation. The reaction mechanism involves the formation of an enolate ion from one molecule of pentanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second pentanal molecule. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound.

Experimental Protocol

This protocol details the self-condensation of pentanal to synthesize this compound.

Materials and Equipment:

-

Pentanal (Valeraldehyde), ≥98%

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, prepare a solution of sodium hydroxide (0.5 g, 12.5 mmol) in ethanol (20 mL) and water (5 mL). Stir the mixture until the sodium hydroxide is completely dissolved. Cool the solution to room temperature.

-

Addition of Reactant: While stirring, slowly add pentanal (10.0 g, 116 mmol) to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

-

Remove the aqueous layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The product is expected to distill at a reduced pressure.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the characteristic peaks of the α,β-unsaturated aldehyde.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.

Safety Precautions:

-

Pentanal is a flammable liquid and vapor, and it can cause skin and eye irritation.[1][2][3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

-

Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

-

The reaction is exothermic; proper temperature control is essential.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Isolating 3-Propylhept-2-enal from Natural Sources: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the isolation of specific bioactive compounds from natural sources is a critical first step in the discovery pipeline. This document provides detailed application notes and protocols for the isolation of 3-Propylhept-2-enal, a volatile aldehyde with potential applications in various fields. While direct protocols for the isolation of this compound are not extensively documented, this guide outlines a comprehensive approach based on the reported presence of its isomer, 2-Propylhept-2-enal, in the essential oil of Plectranthus glabratus.

The protocols described herein cover the extraction of essential oils from plant material, the fractionation and purification of the aldehyde component, and methods for analysis and characterization.

Physicochemical and Quantitative Data

| Property | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 84712-89-0 | [1] |

| Natural Source (Isomer) | Plectranthus glabratus | - |

| Reported Yield from Natural Source | Not Reported | - |

Experimental Protocols

The isolation of this compound from a natural source like Plectranthus glabratus involves a multi-step process, beginning with the extraction of the essential oil, followed by purification to isolate the target aldehyde.

Protocol 1: Extraction of Essential Oil from Plectranthus glabratus

This protocol describes two common methods for extracting the essential oil from the plant material.

Method A: Hydrodistillation

-

Plant Material Preparation: Fresh or dried aerial parts (leaves and stems) of Plectranthus glabratus are collected and coarsely chopped.

-

Hydrodistillation: The plant material is placed in a Clevenger-type apparatus with a sufficient volume of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oil, is condensed and collected.

-

Oil Separation: The collected distillate, a mixture of water and essential oil, is allowed to stand for phase separation. The upper essential oil layer is carefully separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until further processing.

Method B: Solvent Extraction

-

Plant Material Preparation: Fresh or dried aerial parts of Plectranthus glabratus are ground into a coarse powder.

-

Extraction: The powdered plant material is macerated in a suitable organic solvent (e.g., n-hexane, dichloromethane) at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

-

Storage: The crude essential oil is stored in a sealed, dark glass vial at 4°C.

Protocol 2: Purification of this compound

The crude essential oil is a complex mixture of volatile compounds. The following protocols outline methods for isolating the target aldehyde.

Method A: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled. The crude essential oil is placed in the distillation flask.

-

Distillation: The essential oil is heated, and the fractionating column allows for the separation of compounds based on their boiling points. Fractions are collected at different temperature ranges.

-

Analysis: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of this compound.

Method B: Column Chromatography

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel, using a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude essential oil is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution), starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) and GC-MS to identify and pool the fractions containing the purified this compound.

Protocol 3: Analysis and Characterization

The identity and purity of the isolated this compound are confirmed using the following analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the isolated compound in a suitable solvent (e.g., hexane) is prepared.

-

GC-MS Analysis: The sample is injected into a GC-MS system equipped with an appropriate capillary column (e.g., HP-5MS).

-

Compound Identification: The mass spectrum of the eluted peak corresponding to this compound is compared with reference spectra from mass spectral libraries (e.g., NIST). The retention time is also compared with that of a standard, if available.

-

Quantification: The relative abundance of the compound in the essential oil can be determined by the peak area percentage in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard is required.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

Caption: Overall workflow for the isolation of this compound.

Caption: Detailed purification pathways for isolating the target compound.

References

Application Notes and Protocols: 3-Propylhept-2-enal as a Standard for Volatile Organic Compound Analysis

Introduction

Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted from various natural and anthropogenic sources. Many VOCs, including unsaturated aldehydes, are of interest to researchers, environmental scientists, and drug development professionals due to their potential impacts on air quality, human health, and biological processes. Accurate quantification of these compounds is crucial for exposure assessment, environmental monitoring, and understanding their roles in various chemical and biological systems.

3-Propylhept-2-enal (C₁₀H₁₈O, MW: 154.25 g/mol ) is an unsaturated aldehyde that can be analyzed as a representative VOC. This document provides a detailed, hypothetical protocol for the determination of this compound in air samples using a widely accepted method involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The derivatization agent used in this protocol is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form stable hydrazone derivatives that are amenable to chromatographic analysis.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |